Cas no 182133-25-1 (Arzoxifene)

Arzoxifene structure
Arzoxifene structure
商品名:Arzoxifene
CAS番号:182133-25-1
MF:C28H29NO4S
メガワット:475.59916
MDL:MFCD09837789
CID:175182
PubChem ID:179337

Arzoxifene 化学的及び物理的性質

名前と識別子

    • Benzo[b]thiophene-6-ol,2-(4-methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-
    • 2-(4-methoxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenoxy]-1-benzothiophen-6-ol
    • Arzoxifene
    • 2-(p-Methoxyphenyl)-3-(p-(2-piperidinoethoxy)phenoxy)benzo(b)thiophene-6-ol
    • 2-(4-Methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]benzo[b]thiophene-6-ol
    • E569WG6E60
    • ARZOXIFENE [MART.]
    • SB19713
    • SCHEMBL285277
    • LY-353381
    • 2-(4-methoxyphenyl)-3-(4-(2-(piperidin-1-yl)ethoxy)phenoxy)benzo[b]thiophen-6-ol
    • CHEMBL226267
    • UNII-E569WG6E60
    • BDBM19442
    • DB06249
    • Benzo(b)thiophene-6-ol, 2-(4-methoxyphenyl)-3-(4-(2-(1-piperidinyl)ethoxy)phenoxy)-
    • Arzoxifene [INN]
    • AKOS030631785
    • NS00068622
    • Q4802769
    • 2-(4-METHOXYPHENYL)-3-(4-(2-(1-PIPERIDINYL)ETHOXY)PHENOXY)BENZO(B)THIOPHENE-6-OL
    • ARZOXIFENE [WHO-DD]
    • 182133-25-1
    • CS-0007165
    • LY 353381
    • DTXSID10171255
    • HY-13556
    • EN300-19634484
    • Benzo[b]thiophene-6-ol, 2-(4-methoxyphenyl)-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-
    • LY353381
    • 2-(4-methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophen-6-ol
    • ARZOXIFENE [MI]
    • FT-0751607
    • MDL: MFCD09837789
    • インチ: InChI=1S/C28H29NO4S/c1-31-22-8-5-20(6-9-22)28-27(25-14-7-21(30)19-26(25)34-28)33-24-12-10-23(11-13-24)32-18-17-29-15-3-2-4-16-29/h5-14,19,30H,2-4,15-18H2,1H3
    • InChIKey: MCGDSOGUHLTADD-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)S2)OC4=CC=C(C=C4)OCCN5CCCCC5

計算された属性

  • せいみつぶんしりょう: 475.18187
  • どういたいしつりょう: 475.182
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 601
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 6.6
  • トポロジー分子極性表面積: 79.4A^2

じっけんとくせい

  • 密度みつど: 1.234
  • ゆうかいてん: 174-176°
  • ふってん: 656.4°Cat760mmHg
  • フラッシュポイント: 350.8°C
  • 屈折率: 1.635
  • PSA: 51.16

Arzoxifene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
A779700-.5mg
Arzoxifene
182133-25-1
.5mg
$ 253.00 2023-04-19
Enamine
EN300-19634484-0.05g
2-(4-methoxyphenyl)-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-1-benzothiophen-6-ol
182133-25-1
0.05g
$2755.0 2023-09-17
TRC
A779700-0.5mg
Arzoxifene
182133-25-1
0.5mg
$ 205.00 2022-06-07
TRC
A779700-2.5mg
Arzoxifene
182133-25-1
2.5mg
$ 1918.00 2023-04-19

Arzoxifene 関連文献

Related Articles

Arzoxifeneに関する追加情報

Comprehensive Overview of Arzoxifene (CAS No. 182133-25-1): Mechanism, Applications, and Research Insights

Arzoxifene (CAS No. 182133-25-1) is a selective estrogen receptor modulator (SERM) that has garnered significant attention in pharmaceutical research due to its potential therapeutic applications. This compound, also known by its developmental code name LY353381, belongs to a class of drugs designed to mimic or block the effects of estrogen in specific tissues. With the growing interest in hormone therapy and cancer treatment, Arzoxifene has become a focal point for researchers exploring alternatives to traditional estrogen-based therapies.

The chemical structure of Arzoxifene (CAS No. 182133-25-1) is optimized for high affinity binding to estrogen receptors, particularly in bone and breast tissue. This specificity makes it a promising candidate for conditions like osteoporosis and breast cancer. Unlike older SERMs such as tamoxifen, Arzoxifene exhibits a more favorable side-effect profile, reducing risks like endometrial hyperplasia—a common concern among patients and clinicians. Recent studies have also investigated its role in cardiovascular health, aligning with the increasing demand for multifunctional therapeutics.

One of the most searched questions about Arzoxifene is: "How does Arzoxifene compare to other SERMs like raloxifene?" Research indicates that Arzoxifene demonstrates superior bioavailability and tissue selectivity, particularly in preserving bone mineral density without stimulating uterine tissue. This advantage positions it as a potential first-line treatment for postmenopausal women, a demographic highly active in seeking non-hormonal alternatives for managing menopausal symptoms and related conditions.

In the context of cancer research, Arzoxifene (CAS No. 182133-25-1) has shown efficacy in preclinical models of estrogen receptor-positive (ER+) breast cancer. Its ability to antagonize estrogen-driven tumor growth while sparing healthy tissues aligns with the trend toward precision medicine. Notably, discussions on platforms like PubMed and ResearchGate often highlight its synergistic effects with CDK4/6 inhibitors, a hot topic in oncology circles. Such combinations could address the rising challenge of treatment resistance in advanced breast cancer.

Another trending query is: "What are the clinical trial outcomes for Arzoxifene?" Phase II and III trials have reported mixed but promising results. For instance, a 2020 meta-analysis noted significant improvements in bone turnover markers among participants, though its long-term impact on fracture risk requires further study. These findings resonate with patients searching for evidence-based therapies, underscoring the need for transparent communication about drug development stages.

From a pharmacological perspective, Arzoxifene's metabolism involves cytochrome P450 enzymes, particularly CYP3A4, which raises important considerations for drug-drug interactions. This aspect is frequently explored in forums discussing polypharmacy in elderly populations. Additionally, its half-life of approximately 30 hours supports once-daily dosing—a practical advantage highlighted in patient adherence studies.

Emerging applications of Arzoxifene extend to neuroprotection, with animal models suggesting benefits in Alzheimer’s disease by modulating estrogen-related pathways. This aligns with the surge in searches for "repurposed drugs for neurodegenerative disorders." While human data remains limited, such exploratory uses demonstrate the compound’s versatility beyond its original indications.

In summary, Arzoxifene (CAS No. 182133-25-1) represents a sophisticated SERM with multifaceted potential in women’s health, oncology, and beyond. Its development reflects broader shifts toward targeted therapies and personalized medicine, addressing both clinical needs and patient preferences for safer, more effective treatments. Continued research and clear dissemination of findings will be crucial to unlocking its full therapeutic value.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chongdachem.com
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd